molecular formula C16H15N5O3S2 B2460028 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097896-17-6

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2460028
CAS No.: 2097896-17-6
M. Wt: 389.45
InChI Key: LJSJQMYKEWVYHK-UHFFFAOYSA-N
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Description

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2097896-17-6) is a synthetic small molecule with a molecular weight of 389.45 g/mol and the formula C16H15N5O3S2 . This compound is designed with a hybrid structure, incorporating a 2,1,3-benzothiadiazole sulfonamide core linked via a methylene bridge to a pyridine ring that is further functionalized with a 2-oxopyrrolidine (5-oxopyrrolidine) moiety . This specific architecture suggests potential for multi-target engagement in biochemical research. The 2-oxopyrrolidine scaffold is a recognized pharmacophore in medicinal chemistry, found in compounds with a vast diversity of biological activities . Notably, derivatives containing this structural element have been reported to exhibit promising in vitro anticancer activity against lines such as A549 (lung cancer) and potent, selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains . Furthermore, the sulfonamide functional group is a cornerstone of many pharmacological agents, known to confer inhibitory activity against enzymes like carbonic anhydrase and dihydropteroate synthetase . Researchers can leverage this high-purity compound as a key intermediate or lead structure in various discovery programs, including oncology, infectious disease, and enzyme inhibition studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c22-15-5-2-6-21(15)12-7-11(8-17-10-12)9-18-26(23,24)14-4-1-3-13-16(14)20-25-19-13/h1,3-4,7-8,10,18H,2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSJQMYKEWVYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure combines a pyridine ring, a pyrrolidine moiety, and a benzothiadiazole sulfonamide, which may contribute to its biological activity. This article explores the compound's biological properties, including its antiproliferative effects, enzyme inhibition capabilities, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is C17H15N5O2SC_{17}H_{15}N_{5}O_{2}S with a molecular weight of 353.4 g/mol. The compound's structure is illustrated in the following table:

PropertyValue
Molecular FormulaC17H15N5O2SC_{17}H_{15}N_{5}O_{2}S
Molecular Weight353.4 g/mol
CAS Number2097924-15-5

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzothiadiazole have shown promising results in inhibiting the growth of colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells through mechanisms involving topoisomerase inhibition and apoptosis induction .

Case Study: Antiproliferative Screening
A library of benzothiadiazole derivatives was tested for cytotoxicity using the MTT assay. The results indicated that certain structural modifications enhanced their activity against tumor cell lines. The compound demonstrated IC50 values in the micromolar range against HCT-116 cells, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound's biological activity may also be attributed to its ability to inhibit specific enzymes involved in cancer progression. For example, studies have shown that similar benzothiadiazole derivatives can inhibit topoisomerase I activity, which is crucial for DNA replication and transcription in cancer cells .

Table: Enzyme Inhibition Activity

EnzymeCompound ActivityReference
Topoisomerase IInhibition observed
5-LipoxygenaseIC50 in sub-micromolar range

The proposed mechanism of action for this compound involves interactions at the molecular level:

  • Enzyme Binding : The pyrrolidine ring may interact with enzyme active sites.
  • Stacking Interactions : The pyridine ring can engage in π–π stacking interactions with aromatic amino acids in proteins.
  • Modulation of Signaling Pathways : By inhibiting key enzymes like topoisomerase I and lipoxygenase, the compound can disrupt signaling pathways critical for tumor growth and inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with two structurally related sulfonamide derivatives from the provided evidence:

Property Target Compound Compound 1 () Compound 2 ()
Molecular Formula C₁₆H₁₅N₅O₃S₂ C₂₉H₂₁F₂N₅O₄S (estimated) C₂₅H₂₆N₄O₃S₃
Molecular Weight 389.452 589.1 526.7
Key Functional Groups Benzothiadiazole sulfonamide, pyridine-pyrrolidinone Chromen, pyrazolopyrimidine, fluorophenyl, N-methyl sulfonamide Thiazolidinone, thioxo, sec-butyl, dimethyl sulfonamide
Melting Point Not reported 175–178°C Not reported
Synthetic Method Not specified Suzuki coupling (boronic acid intermediate) Not specified
Potential Solubility Moderate (pyrrolidinone enhances polarity) Low (fluorinated groups increase lipophilicity) Moderate (dimethyl sulfonamide reduces crystallinity)
Key Observations:
  • Molecular Complexity : Compound 1 (589.1 g/mol) and Compound 2 (526.7 g/mol) exhibit higher molecular weights than the target compound (389.45 g/mol), likely due to extended aromatic systems (chromen in Compound 1) and bulky substituents (sec-butyl in Compound 2). The target’s smaller size may improve bioavailability under Lipinski’s Rule of Five guidelines.
  • Functional Group Influence: The benzothiadiazole core in the target compound is distinct from Compound 1’s chromen and Compound 2’s thiazolidinone, leading to differences in electronic properties. Benzothiadiazole’s electron-deficient nature may favor interactions with electron-rich enzyme pockets, whereas chromen’s planar structure could enhance π-π stacking .

Q & A

Q. How can researchers optimize the synthetic yield of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide?

Methodological Answer: Synthetic optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions (see ).
  • Catalyst Use : K₂CO₃ (1.2 mmol) effectively deprotonates thiol intermediates, as shown in analogous benzothiadiazole syntheses .
  • Temperature Control : Room-temperature stirring minimizes side reactions in sulfonamide coupling steps .
  • Purification : Column chromatography (silica gel, gradient elution) resolves impurities, achieving >95% purity .

Q. Table 1: Reaction Condition Comparison

ParameterExample from Example from
SolventDMFMethanol/Acetic Acid
BaseK₂CO₃NaOH
Reaction Time12–24 hours6–8 hours
Yield66–82%71–82%

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridine-pyrrolidinone and benzothiadiazole moieties .
  • Infrared Spectroscopy (IR) : Validates sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : A pH 6.5 ammonium acetate buffer (15.4 g/L) separates isomers and quantifies purity (>98%) .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to the benzothiadiazole scaffold’s affinity for ATP-binding pockets .
  • In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding constants (Kd) .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 and HepG2 cell lines to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

Methodological Answer:

  • Substituent Variation : Replace the 2-oxopyrrolidinyl group with 4-fluorophenyl () or propane-2-sulfonyl () to modulate hydrophobicity and hydrogen-bonding .
  • Molecular Docking : Use AutoDock Vina to model interactions with human carbonic anhydrase IX (PDB: 3IAI), focusing on sulfonamide-Zn²⁺ coordination .
  • Data Analysis : Compare IC₅₀ values across analogs to identify trends in substituent size/charge and activity .

Q. How can contradictory data in literature regarding synthetic yields be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate protocols from (66% yield) and (82% yield) while controlling humidity (critical for hygroscopic K₂CO₃) .
  • Side Reaction Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed sulfonamides) that reduce yield .
  • Solvent Purity : Ensure DMF is anhydrous; trace water promotes hydrolysis of chloromethyl intermediates .

Q. What strategies address low solubility in aqueous buffers during pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the pyridine nitrogen to enhance solubility (analogous to ’s benzimidazole derivatives) .
  • Co-solvent Systems : Use 10% DMSO in PBS (pH 7.4) for in vitro assays, validated in benzothiazole analogs .
  • Nanoparticle Formulation : Encapsulate the compound in PEG-PLGA nanoparticles (150 nm diameter) for in vivo delivery .

Q. How can molecular docking guide the identification of off-target interactions?

Methodological Answer:

  • Pan-Assay Interference Compound (PAINS) Filters : Exclude moieties like thiols or quinones that nonspecifically bind proteins .
  • Cross-Docking : Screen against homologous targets (e.g., COX-2, EGFR) using Glide Schrödinger to predict off-target binding .
  • Validation : Compare docking scores with SPR-measured Kd values to refine computational models .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

Methodological Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale synthesis .
  • Exothermic Reactions : Use jacketed reactors to control temperature during sulfonamide coupling .
  • Waste Reduction : Recover DMF via rotary evaporation and molecular sieves for reuse .

Data Analysis and Interpretation

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersApplication Example
¹H NMRδ 8.2–8.5 ppm (pyridine protons)Confirms substitution pattern
HPLCRetention time: 12.3 minQuantifies purity (>98%)
SPRKD = 12 nM (±1.5)Measures target binding affinity

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